H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H67N9O11S |

|---|---|

Molecular Weight |

858.1 g/mol |

IUPAC Name |

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H67N9O11S/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

BVDVHCOYJRQHOB-BMGWUDNWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH peptide discovery and origin

An In-Depth Technical Guide to the H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (E7) Peptide: Discovery, Origin, and Applications

Abstract

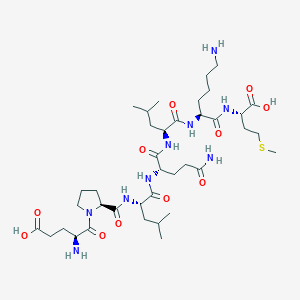

The heptapeptide (B1575542) this compound, commonly known as E7 peptide, is a synthetic molecule identified for its high specificity and affinity for mesenchymal stem cells (MSCs). Discovered through phage display technology, the E7 peptide has emerged as a significant tool in regenerative medicine and tissue engineering. Its primary function lies in its ability to be immobilized onto biomaterial scaffolds to selectively capture and promote the adhesion, proliferation, and differentiation of endogenous MSCs, thereby enhancing the regeneration of tissues such as bone and cartilage. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and experimental protocols related to the E7 peptide. It also elucidates the key signaling pathways involved in its mechanism of action and summarizes its applications in the development of advanced therapeutic strategies.

Discovery and Origin

The peptide this compound, designated as E7, is not of natural origin but is a synthetically derived sequence. Its discovery was a direct result of phage display technology, a powerful high-throughput screening method used to identify ligands for a variety of targets.[1][2] In this case, a phage library expressing a vast diversity of random peptide sequences was screened against bone marrow-derived mesenchymal stem cells (BMSCs) to isolate phages that exhibited strong and specific binding. The peptide sequence EPLQLKM was identified from a 7-mer library as having a great affinity for BMSCs.[3]

This discovery method allows for the identification of novel peptides with high affinity for specific cell types without prior knowledge of the target receptors. The E7 peptide's ability to selectively bind to MSCs, while preventing the attachment of other cells like fibroblasts and inflammatory cells, makes it a valuable candidate for enhancing the biocompatibility and therapeutic efficacy of implanted biomaterials.[1]

Biochemical Properties and Synthesis

The E7 peptide is a heptapeptide with the following primary structure:

-

Full Name: H-Glutamic acid-Proline-Leucine-Glutamine-Leucine-Lysine-Methionine-OH

-

Single-Letter Code: EPLQLKM

-

Molecular Formula: C₃₅H₆₃N₉O₁₀S

-

Average Molecular Weight: 818.0 g/mol

Synthesis: The E7 peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. For conjugation to biomaterials, the peptide is often synthesized with an additional amino acid, such as cysteine, at the C-terminus to provide a thiol group for covalent attachment.[1]

Mechanism of Action and Signaling Pathways

The E7 peptide enhances tissue regeneration primarily by recruiting endogenous MSCs to a defect site and modulating their behavior. Its bioactivity is linked to specific intracellular signaling pathways that promote cell adhesion, survival, and differentiation.

-

Chondrogenic Differentiation: In cartilage regeneration, the E7 peptide has been shown to promote the chondrogenic differentiation of BMSCs. Mechanistic studies have revealed that this process is mediated through the lncRNA H19/miR-675 axis.[4] The peptide's interaction with the cell surface appears to upregulate the expression of the long non-coding RNA H19, which in turn modulates the microRNA miR-675, a key regulator of cartilage development.[4]

-

Osteogenic Differentiation and Vascularization: When used in scaffolds for bone regeneration, the E7 peptide's recruitment of BMSCs works in concert with other factors to promote osteogenesis. In dual-peptide systems designed to enhance vascularization, E7 attracts BMSCs while another peptide promotes endothelial cell activity. This co-culture environment activates the Notch signaling pathway in BMSCs, leading to the upregulation of osteogenesis-related genes.[5]

Below are the diagrams illustrating the discovery workflow and the key signaling pathways.

Applications in Drug Development and Tissue Engineering

The primary application of the E7 peptide is as a functionalizing agent for biomaterials in tissue engineering. By immobilizing E7 onto scaffolds, researchers can create "bioactive" materials that actively recruit the body's own stem cells to the site of injury, a strategy known as in situ tissue regeneration.

| Biomaterial Scaffold | Target Tissue | Key Outcomes |

| Polycaprolactone (PCL) | Bone | Attracts BMSCs, promotes vascularization via Notch signaling, and enhances bone regeneration in osteoporotic defects.[5] |

| Collagen | Periodontal | Selectively captures BMSCs and periodontal ligament stem cells (PDLSCs) over fibroblasts, guiding tissue regeneration.[1] |

| Konjac glucomannan (B13761562) (KGM) | Cartilage | Supports BMSC adhesion and viability; promotes superior chondrogenic differentiation compared to RGD peptide via the lncRNA H19/miR-675 axis.[4] |

| β-tricalcium phosphate (B84403) (β-TCP) | Bone | Enhances the adhesion and proliferation of BMSCs on the ceramic scaffold.[2] |

| Carboxymethyl chitosan/alginate | Bone | Synergistically enhances MSC recruitment, proliferation, osteogenic differentiation, and vascularization to regenerate critical-sized bone defects.[6] |

Experimental Protocols

Peptide Synthesis and Purification

The E7 peptide (EPLQLKM) is synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc chemistry.[1]

-

Resin Preparation: A suitable resin (e.g., Rink Amide MBHA) is swelled in dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Methionine) is coupled to the resin. The Fmoc protecting group is removed with piperidine (B6355638) in DMF, followed by sequential coupling of the remaining amino acids (Lys, Leu, Gln, Leu, Pro, Glu). Coupling is mediated by activating agents like HBTU/HOBt in the presence of a base such as DIPEA.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Scaffold Functionalization

Immobilization of the E7 peptide onto a scaffold surface. This protocol is a general example for a material with available carboxyl groups.

-

Surface Activation: The biomaterial scaffold (e.g., PCL, alginate) is treated to expose or create functional groups like carboxyl (-COOH) groups.

-

EDC/NHS Coupling: The scaffold is immersed in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in MES buffer (pH 6.0) to activate the carboxyl groups, forming a reactive NHS-ester intermediate.

-

Peptide Conjugation: The activated scaffold is rinsed and then immersed in a solution containing the E7 peptide (often with a C-terminal cysteine for other conjugation methods or using its N-terminal amine for this method) in PBS (pH 7.4). The peptide's free amine group reacts with the NHS-ester to form a stable amide bond.

-

Washing: The scaffold is thoroughly washed with PBS and sterile water to remove any unconjugated peptide and reaction byproducts.

BMSC Affinity Assay (Flow Cytometry)

This protocol quantifies the binding affinity of the peptide to BMSCs.[2]

-

Peptide Labeling: The E7 peptide is labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), at its N-terminus. A scrambled peptide sequence is also labeled to serve as a negative control.

-

Cell Preparation: BMSCs are harvested, washed with PBS, and resuspended to a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Incubation: The cells are incubated with the FITC-labeled E7 peptide (and control peptides in separate tubes) at a specific concentration (e.g., 100 µM) for 1 hour at 37°C.[2]

-

Washing: After incubation, cells are washed twice with cold PBS to remove unbound peptide.

-

Analysis: The fluorescence intensity of the cell population is analyzed using a flow cytometer. A significant shift in fluorescence for cells incubated with FITC-E7 compared to the negative control indicates specific binding.

Conclusion

The this compound (E7) peptide represents a successful application of phage display technology to identify a synthetic molecule with significant therapeutic potential. Its high affinity and specificity for mesenchymal stem cells have established it as a critical component in the design of bioactive scaffolds for regenerative medicine. By recruiting and stimulating endogenous stem cells, the E7 peptide provides a powerful, cell-free strategy to enhance the healing of bone, cartilage, and other tissues. Future research may focus on further elucidating its receptor targets on the MSC surface and expanding its application to other areas of regenerative therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Targeting Agents in Biomaterial-Mediated Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3D-printed bone regeneration scaffolds modulate bone metabolic homeostasis through vascularization for osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling EM7: A Technical Guide to Peptide Sequence and Structural Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a peptide ambiguously designated as "EM7". Initial investigations revealed that "EM7" is not a standardized nomenclature, leading to potential confusion with several distinct peptides. This document clarifies the identity of the most probable candidates—EM66, Human Papillomavirus (HPV) 16 E7, and pep7—and offers a comprehensive overview of their sequence, structure, biological function, and relevant experimental protocols.

EM66: A Neuropeptide in Metabolic Regulation

EM66 is a 66-amino acid peptide derived from the neuroendocrine protein secretogranin II (SgII). It is primarily implicated in the hypothalamic regulation of feeding behavior, acting as an anorexigenic neuropeptide.[1][2][3][4][5][6][7][8][9]

Sequence and Structural Analysis

Table 1: EM66 Peptide Information

| Property | Description | Reference |

| Full Name | EM66 | [1] |

| Source Protein | Secretogranin II (SgII) | [1] |

| Length | 66 amino acids | [7] |

| Human Sequence Location | Amino acids 187-252 of SgII | [2] |

| Function | Anorexigenic neuropeptide, hypothalamic regulation of feeding | [6][8] |

Signaling Pathway and Biological Function

EM66 is believed to exert its anorexigenic effects by modulating the expression of key neuropeptides in the hypothalamus. Intracerebroventricular (i.c.v.) administration of EM66 in mice has been shown to significantly inhibit food intake. This effect is associated with an increase in the expression of pro-opiomelanocortin (POMC) mRNA and a decrease in the expression of neuropeptide Y (NPY) mRNA in the arcuate nucleus of the hypothalamus. POMC neurons are known to produce α-melanocyte-stimulating hormone (α-MSH), which promotes satiety, while NPY is a potent appetite stimulant. By shifting the balance towards POMC expression, EM66 contributes to a reduction in food consumption.[6][8]

Experimental Protocols

This protocol is adapted from studies investigating the central effects of neuropeptides on feeding behavior.[6][10][11][12][13]

-

Animal Preparation: Adult male mice are housed individually with ad libitum access to food and water. A guide cannula is surgically implanted into the lateral cerebral ventricle. Mice are allowed to recover for at least one week post-surgery.

-

Peptide Administration: Synthetic EM66 peptide is dissolved in sterile saline. A predetermined dose (e.g., 1-10 µg) in a small volume (e.g., 1-5 µL) is injected into the lateral ventricle via the implanted cannula using a microsyringe. Control animals receive an injection of vehicle (saline) alone.

-

Food Intake Measurement: Immediately after injection, pre-weighed food is provided. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake at each time point is calculated and compared between the EM66-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol outlines the measurement of POMC and NPY mRNA levels in the hypothalamus following EM66 treatment.[14][15][16][17][18]

-

Tissue Collection: At a designated time point after i.c.v. injection, mice are euthanized, and the hypothalamus is rapidly dissected and frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is extracted from the hypothalamic tissue using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The relative expression levels of POMC and NPY mRNA are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method and compared between the EM66-treated and control groups.

Human Papillomavirus 16 (HPV16) E7 Oncoprotein

The E7 protein of high-risk HPV types, such as HPV16, is a key oncoprotein involved in cellular transformation and the development of cervical cancer. It is a small, zinc-binding protein that disrupts host cell cycle regulation.[19][20][21]

Sequence and Structural Analysis

The HPV16 E7 protein consists of 98 amino acids.[19] It is structurally characterized by a largely disordered N-terminal region containing conserved regions 1 and 2 (CR1 and CR2), and a folded C-terminal domain that forms a zinc-finger-like structure. The CR2 domain contains the highly conserved LXCXE motif, which is crucial for its interaction with the retinoblastoma tumor suppressor protein (pRb).[20]

Table 2: HPV16 E7 Protein Information

| Property | Description | Reference |

| Full Name | Human Papillomavirus Type 16 E7 Oncoprotein | [19] |

| Source | Human Papillomavirus Type 16 | [19] |

| Length | 98 amino acids | [19] |

| UniProt ID | P03129 | [19] |

| Function | Oncoprotein, disrupts cell cycle control, binds and inactivates pRb | [20][21] |

Signaling Pathway and Biological Function

The primary function of HPV16 E7 is to promote cell proliferation by inactivating the tumor suppressor protein pRb. In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the transcription of genes required for S-phase entry. The E7 protein binds to the "pocket" domain of pRb via its LXCXE motif, leading to the release of E2F. This release allows for the transcription of S-phase genes, driving the cell into an uncontrolled proliferative state. This disruption of the G1/S checkpoint is a critical step in HPV-mediated carcinogenesis.[20]

Experimental Protocols

This protocol is based on commercially available kits for assessing the interaction between HPV16 E7 and pRb.[22]

-

Plate Preparation: A microplate is pre-coated with recombinant pRb protein.

-

Sample Incubation: Samples containing HPV16 E7 protein (e.g., cell lysates or purified protein), along with potential inhibitors, are added to the wells and incubated for 2.5 hours at room temperature or overnight at 4°C to allow binding to pRb.

-

Detection Antibody: A biotinylated antibody specific for HPV16 E7 is added to each well and incubated for 1 hour.

-

HRP-Conjugate: Streptavidin-HRP conjugate is added and incubated for 1 hour.

-

Substrate Reaction: A TMB substrate solution is added, and the plate is incubated for 30 minutes in the dark. The reaction is stopped with a stop solution.

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The signal intensity is proportional to the amount of E7 bound to pRb.

This assay assesses the ability of HPV16 E7 to induce anchorage-independent growth, a hallmark of cellular transformation.[23][24]

-

Cell Transfection: A suitable cell line (e.g., NIH 3T3 or primary keratinocytes) is transfected with an expression vector encoding HPV16 E7 or a control vector.

-

Soft Agar Plating: Transfected cells are suspended in a low-melting-point agarose (B213101) solution and layered on top of a solidified base layer of agarose in a culture dish.

-

Colony Formation: The cells are cultured for 2-3 weeks to allow for the formation of colonies.

-

Quantification: The number and size of colonies are quantified by microscopy. A significant increase in colony formation in E7-expressing cells compared to controls indicates transforming activity.

pep7: A Morphogenic Peptide for Hair Follicle Development

pep7 is a 10-amino acid peptide derived from epimorphin, a stromal membrane-anchored protein. It has been identified as a key functional domain responsible for inducing the transition of hair follicles from the resting (telogen) to the growing (anagen) phase.[25][26]

Sequence and Structural Analysis

The amino acid sequence of the original pep7 is SIEQSCDQDE.[25][26] Structural optimization studies led to the development of a more potent, modified peptide termed 'EPM (epimorphin-derived) peptide'. This modified peptide has a truncated sequence and includes an N-terminal modification and an intramolecular disulfide bridge to stabilize a biologically active conformation.[25][26]

Table 3: pep7 Peptide Information

| Property | Description | Reference |

| Full Name | pep7 | [25][26] |

| Source Protein | Epimorphin | [25][26] |

| Original Sequence | SIEQSCDQDE | [25][26] |

| Function | Induces hair follicle anagen phase | [25][26] |

| Optimized Form | EPM peptide (modified and truncated) | [25][26] |

Signaling Pathway and Biological Function

Epimorphin, and by extension its active domain pep7, acts as a morphoregulator in epithelial-mesenchymal interactions. In the context of hair follicles, it is produced by dermal papilla cells and signals to the surrounding epithelial cells to initiate the anagen phase. The precise downstream signaling cascade initiated by pep7 is still under investigation but is known to be crucial for hair follicle morphogenesis and regeneration.

Experimental Protocols

This protocol is used to evaluate the efficacy of pep7 and its derivatives in promoting hair growth in a mouse model.[27][28][29][30][31]

-

Animal Preparation: The dorsal skin of C57BL/6 mice in the telogen phase of the hair cycle is shaved.

-

Peptide Application: A solution of the synthetic pep7 or EPM peptide in a suitable vehicle (e.g., 50% ethanol) is topically applied to the shaved area daily for a specified period (e.g., 2-3 weeks). Control mice receive the vehicle alone.

-

Hair Growth Monitoring: The induction of anagen is monitored by observing the color of the skin (which darkens at the onset of anagen) and the emergence of new hair shafts. The percentage of the treated area showing hair growth is quantified at regular intervals.

-

Histological Analysis: At the end of the experiment, skin biopsies are taken for histological analysis to confirm the stage of the hair follicles.

This ex vivo assay allows for the direct assessment of the effect of pep7 on isolated hair follicles.

-

Hair Follicle Isolation: Vibrissae hair follicles are isolated from the upper lip of mice.

-

Culture: The isolated follicles are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Peptide Treatment: The culture medium is supplemented with various concentrations of the pep7 peptide. Control cultures receive no peptide.

-

Morphological Assessment: The progression of the hair follicles into the anagen phase is monitored daily by observing their morphology under a microscope. The length of the hair shaft can also be measured.

-

Immunohistochemistry: At the end of the culture period, the follicles can be fixed, sectioned, and stained for markers of proliferation (e.g., Ki-67) and differentiation to further assess the anagen-inducing activity.

This guide provides a foundational understanding of the peptides potentially referred to as "EM7". For further detailed information, researchers are encouraged to consult the cited literature.

References

- 1. Biochemical characterization and immunocytochemical localization of EM66, a novel peptide derived from secretogranin II, in the rat pituitary and adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a novel secretogranin II-derived peptide (SgII(187-252)) in adult and fetal human adrenal glands using antibodies raised against the human recombinant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. Immunohistochemical distribution of the secretogranin II-derived peptide EM66 in the rat hypothalamus: a comparative study with jerboa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A potential role for the secretogranin II-derived peptide EM66 in the hypothalamic regulation of feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chronic intracerebroventricular injection of TLQP-21 prevents high fat diet induced weight gain in fast weight-gaining mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 19. uniprot.org [uniprot.org]

- 20. mdpi.com [mdpi.com]

- 21. Facebook [cancer.gov]

- 22. raybiotech.com [raybiotech.com]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Structural optimization of pep7, a small peptide extracted from epimorphin, for effective induction of hair follicle anagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. focustaiwan.tw [focustaiwan.tw]

- 31. mdpi.com [mdpi.com]

Synthesis and purification of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

An In-Depth Technical Guide to the Synthesis and Purification of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

Introduction

The heptapeptide (B1575542) this compound, also identified by CAS number 683750-83-6, is a sequence of interest for various research applications.[1] Its successful production requires a precise and well-controlled chemical synthesis process followed by rigorous purification and characterization. This technical guide provides a comprehensive overview of the methodologies for synthesizing and purifying this peptide, intended for researchers, scientists, and professionals in drug development. The primary method detailed is the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS), which allows for the efficient and stepwise assembly of amino acids on a solid support.[2][3][4]

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing peptides of this length.[3][5] The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues.[3] The growing peptide chain remains covalently attached to the solid support throughout the synthesis, which simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[3][5]

The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for permanent side-chain protection.[6][7] This orthogonal protection scheme allows for the selective removal of the Nα-Fmoc group at each cycle without affecting the side-chain protectors, which are only removed at the final cleavage step.[7]

Required Materials

The synthesis requires specific protected amino acids and a suitable resin for producing a C-terminal carboxylic acid.

| Compound | Description | Molecular Weight ( g/mol ) |

| 2-Chlorotrityl chloride resin | Resin for anchoring the first amino acid to yield a C-terminal acid. | Varies by substitution |

| Fmoc-Met-OH | Nα-Fmoc protected Methionine. | 371.44 |

| Fmoc-Lys(Boc)-OH | Nα-Fmoc, Nε-Boc protected Lysine. | 468.55 |

| Fmoc-Leu-OH | Nα-Fmoc protected Leucine. | 353.42 |

| Fmoc-Gln(Trt)-OH | Nα-Fmoc, Nγ-Trt protected Glutamine. | 610.70 |

| Fmoc-Pro-OH | Nα-Fmoc protected Proline. | 337.37 |

| Fmoc-Glu(OtBu)-OH | Nα-Fmoc, γ-OtBu protected Glutamic acid. | 425.47 |

Table 1: Protected amino acids required for the synthesis of this compound.

Experimental Protocols

Synthesis Workflow Diagram

The following diagram illustrates the iterative cycle of Fmoc-SPPS.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Step-by-Step Synthesis Protocol

1. Resin Preparation and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a peptide synthesis vessel.[8]

-

Dissolve Fmoc-Met-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining reactive sites on the resin, add a small amount of methanol (B129727) and agitate for 15 minutes.

-

Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).

2. Chain Elongation (Coupling Cycles): For each subsequent amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, etc.), perform the following cycle:

-

Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group.[9] Drain and repeat once.

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents) and a coupling agent such as HCTU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

3. Cleavage and Global Deprotection:

-

After the final amino acid (Fmoc-Glu(OtBu)-OH) has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail designed to protect sensitive residues, particularly Methionine, from oxidation.[10][11][12]

| Reagent | Volume/Weight % | Purpose |

| Trifluoroacetic Acid (TFA) | ~81% | Cleaves peptide from resin; removes side-chain protecting groups |

| Phenol | ~5% | Scavenger for carbocations |

| Thioanisole | ~5% | Scavenger, protects Met |

| 1,2-Ethanedithiol (EDT) | ~2.5% | Scavenger, protects Met |

| Water | ~3% | Scavenger |

| Dimethylsulfide (DMS) | ~2% | Scavenger, protects Met |

| Ammonium Iodide | ~1.5% (w/w) | Prevents Met oxidation |

Table 2: Composition of "Reagent H" cleavage cocktail, suitable for Met-containing peptides.[10][11]

-

Add the cold cleavage cocktail to the dry resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[13][14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude synthetic product contains the target peptide along with various impurities from incomplete reactions or side reactions.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for peptide purification.[2][15][16]

Purification and Analysis Workflow Diagram

Caption: Workflow for the purification and analysis of the synthetic peptide.

Preparative RP-HPLC Protocol

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue.

-

Chromatography Conditions:

| Parameter | Condition |

| Column | Preparative C18, 5-10 µm particle size, 300 Å pore size |

| Solvent A | 0.1% TFA in deionized water |

| Solvent B | 0.1% TFA in acetonitrile (B52724) (ACN) |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min) |

| Detection | UV at 210-220 nm |

| Gradient | A linear gradient, e.g., 5-65% Solvent B over 60 minutes |

Table 3: Typical parameters for preparative RP-HPLC purification.

-

Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the elution profile, focusing on the main peak corresponding to the target peptide.

Purity Assessment and Identity Confirmation

-

Analytical RP-HPLC: Analyze the collected fractions using an analytical C18 column to determine the purity of each fraction. Pool the fractions that meet the desired purity level (typically >95%).

-

Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular mass.[17][18][19] Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this purpose. The expected monoisotopic mass of this compound (C₃₈H₆₆N₈O₁₁S) is approximately 874.46 Da.

-

Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a stable, fluffy white powder.

Conclusion

The synthesis and purification of this compound can be reliably achieved using Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification. Careful selection of protecting groups, coupling reagents, and a specialized cleavage cocktail are critical for maximizing the yield and purity of the crude product. Rigorous chromatographic purification and subsequent analytical verification are essential to ensure the final peptide is of high quality and suitable for its intended research or therapeutic application.

References

- 1. This compound | MSC特异性肽 | CAS 683750-83-6 | 美国InvivoChem [invivochem.cn]

- 2. lcms.cz [lcms.cz]

- 3. bachem.com [bachem.com]

- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. digital.csic.es [digital.csic.es]

- 8. chem.uci.edu [chem.uci.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. agilent.com [agilent.com]

- 16. hplc.eu [hplc.eu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Potential of EM7: A Technical Guide to a Mesenchymal Stem Cell-Specific Peptide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical and biological properties of the mesenchymal stem cell (MSC)-specific peptide EM7. Consisting of the amino acid sequence EPLQLKM, this heptapeptide (B1575542) has demonstrated significant potential in regenerative medicine by influencing the behavior of MSCs. This document provides a comprehensive overview of its chemical characteristics, its role in key cellular processes, and the signaling pathways it modulates, offering a valuable resource for researchers and professionals in the field of drug development and tissue engineering.

Core Chemical Properties of EM7

A thorough understanding of the physicochemical properties of EM7 is fundamental for its application in research and therapeutic development. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Method |

| Amino Acid Sequence | EPLQLKM | |

| Molecular Weight | 856.05 g/mol | Theoretical |

| Isoelectric Point (pI) | 6.00 | Theoretical |

Table 1: Physicochemical Properties of EM7 Peptide. The molecular weight and isoelectric point were calculated using online peptide analysis tools.

Solubility

The solubility of a peptide is crucial for its handling and use in biological assays. Based on its amino acid composition, which includes both hydrophobic (Leucine, Methionine, Proline) and hydrophilic (Glutamic Acid, Glutamine, Lysine) residues, the solubility of EM7 is predicted to be pH-dependent. At a pH below its pI of 6.00, the peptide will carry a net positive charge, and above its pI, it will have a net negative charge. Generally, peptides are least soluble at their isoelectric point. For practical applications, dissolving EM7 in aqueous buffers with a pH away from its pI is recommended. For hydrophobic peptides, the use of a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer, can aid in solubilization.

Stability and Storage

For long-term storage, lyophilized EM7 peptide should be kept at -20°C or lower, protected from moisture and light. Repeated freeze-thaw cycles should be avoided. Once in solution, the peptide's stability will be limited. It is advisable to prepare fresh solutions for each experiment or to aliquot and store them at -80°C for short-term use. The presence of Methionine in the sequence makes the peptide susceptible to oxidation, so the use of degassed buffers and minimizing exposure to air is recommended for optimal stability.

Biological Functions and Experimental Protocols

EM7 has been shown to positively influence several key functions of MSCs, including adhesion, migration, and differentiation. The following sections detail these biological activities and provide exemplary protocols for their assessment.

MSC Adhesion

EM7 promotes the adhesion of MSCs, a critical step for their retention and function in tissue regeneration.

Experimental Protocol: MSC Adhesion Assay

This protocol describes how to assess the adhesion of MSCs to a surface coated with the EM7 peptide.

-

Plate Coating:

-

Aseptically coat the wells of a 96-well tissue culture plate with a solution of EM7 peptide (e.g., 100 µg/mL in sterile phosphate-buffered saline - PBS) overnight at 4°C.

-

As a negative control, coat wells with a scrambled peptide sequence. For a positive control, use a known cell adhesion-promoting substrate like fibronectin.

-

The following day, wash the wells three times with sterile PBS to remove any unbound peptide.

-

Block non-specific binding by incubating the wells with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.

-

Wash the wells again three times with sterile PBS.

-

-

Cell Seeding:

-

Culture human MSCs to 70-80% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in a serum-free culture medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each coated well.

-

-

Adhesion and Quantification:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells using a suitable method, such as the CyQUANT® cell proliferation assay or by staining with crystal violet followed by colorimetric measurement.

-

MSC Migration

The ability of EM7 to attract MSCs is crucial for directing them to sites of injury.

Experimental Protocol: Transwell Migration Assay

This protocol outlines a method to evaluate the chemotactic effect of EM7 on MSC migration using a Transwell system.

-

Preparation of Transwell Inserts:

-

Use Transwell inserts with a pore size of 8.0 µm.

-

The lower chamber of the 24-well plate will contain the chemoattractant.

-

-

Chemoattractant and Cell Preparation:

-

Prepare a solution of EM7 peptide in serum-free medium at various concentrations (e.g., 1, 10, 100 ng/mL) to be placed in the lower chamber. Use serum-free medium alone as a negative control and a known chemoattractant like SDF-1 as a positive control.

-

Harvest MSCs and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Migration Assay:

-

Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the MSC suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with a solution of 0.1% crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Osteogenic Differentiation

EM7 has been implicated in promoting the differentiation of MSCs into osteoblasts, a key process in bone regeneration.

Experimental Protocol: Osteogenic Differentiation and Alizarin Red S Staining

This protocol details the induction of osteogenic differentiation in MSCs treated with EM7 and its subsequent visualization by Alizarin Red S staining.

-

Cell Culture and Induction:

-

Seed MSCs in a 24-well plate at a density that allows them to reach confluence.

-

Once confluent, replace the growth medium with an osteogenic differentiation medium.

-

Prepare experimental groups with the osteogenic medium supplemented with different concentrations of the EM7 peptide. Include a control group with osteogenic medium alone.

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

-

Alizarin Red S Staining:

-

After the differentiation period, aspirate the culture medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the fixed cells with deionized water.

-

Add a 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash the wells with deionized water until the wash water is clear.

-

-

Quantification:

-

The stained mineralized nodules will appear red. These can be visualized and imaged using a microscope.

-

For quantitative analysis, the stain can be extracted with a solution of 10% cetylpyridinium (B1207926) chloride and the absorbance measured at approximately 562 nm.

-

Signaling Pathways Modulated by EM7

The biological effects of EM7 on MSCs are mediated through the activation of specific intracellular signaling pathways. While research is ongoing, preliminary evidence suggests the involvement of the lncRNA H19/miR675 axis in chondrogenic differentiation, and the Notch signaling pathway in osteogenesis when used in combination with other factors. The SDF-1/CXCR4 axis and its downstream effectors, including the ERK, PI3K/Akt, and p38 MAPK pathways, are well-established regulators of MSC migration and differentiation and are likely to be influenced by EM7, although direct evidence is still emerging.

LncRNA H19/miR675 Axis in Chondrogenesis

Recent studies have indicated that EM7 promotes the chondrogenic differentiation of bone marrow-derived MSCs (BMSCs) via the upregulation of the long non-coding RNA (lncRNA) H19 and its downstream microRNA, miR-675.

Conclusion

The MSC-specific peptide EM7 (EPLQLKM) presents a promising tool for directing MSC behavior in regenerative medicine applications. Its ability to enhance MSC adhesion, migration, and differentiation into osteogenic and chondrogenic lineages highlights its therapeutic potential. Further research into the precise molecular mechanisms and signaling pathways activated by EM7 will be crucial for optimizing its use in clinical settings. This technical guide provides a foundational understanding of EM7's chemical properties and biological functions, serving as a valuable resource for the scientific community.

An In-depth Technical Guide to the Binding Affinity and Kinetics of EM7 Peptide with Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics and the engineering of biomaterials that can selectively capture and modulate stem cell behavior are cornerstone concepts in regenerative medicine and drug development. Mesenchymal stem cells (MSCs) are a particularly attractive therapeutic agent due to their multipotent differentiation capacity and immunomodulatory functions. The EM7 peptide (sequence: EPLQLKM), also widely referred to as E7, has emerged as a promising ligand for the specific targeting of MSCs.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the binding affinity and kinetics of the EM7 peptide with MSCs, details the experimental protocols to quantify these interactions, and explores the downstream signaling pathways that may be initiated upon binding.

While the literature strongly supports the specific and high-affinity binding of the E7 peptide to MSCs, enhancing their adhesion, proliferation, and differentiation, precise quantitative values for the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) are not extensively documented in publicly available research.[1][2][4] This guide, therefore, presents detailed experimental protocols that are industry-standard for determining these crucial parameters, providing a roadmap for researchers to perform these measurements.

Quantitative Data on EM7 Peptide-MSC Interaction

| Parameter | Symbol | Value | Unit | Experimental Method | Reference |

| Dissociation Constant | Kd | TBD | M | SPR / ITC / Flow Cytometry | TBD |

| Association Rate Constant | kon | TBD | M⁻¹s⁻¹ | SPR | TBD |

| Dissociation Rate Constant | koff | TBD | s⁻¹ | SPR | TBD |

TBD: To Be Determined

Experimental Protocols for Determining Binding Affinity and Kinetics

The following are detailed methodologies for key experiments to quantitatively assess the interaction between the EM7 peptide and MSCs.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing data on association and dissociation kinetics (kon and koff) and the equilibrium dissociation constant (Kd).

Objective: To determine the kon, koff, and Kd of the EM7 peptide binding to a receptor on the MSC surface.

Methodology:

-

Sensor Chip Preparation:

-

A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

MSCs are lysed, and the membrane protein fraction is isolated. Alternatively, a purified receptor protein, if known, can be used.

-

The MSC membrane protein extract or purified receptor is immobilized onto the activated sensor chip surface. The amount of immobilized protein is monitored to achieve a target response unit (RU) level.

-

Remaining active esters on the surface are deactivated using ethanolamine.

-

A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A series of concentrations of the EM7 peptide, diluted in a suitable running buffer (e.g., HBS-EP), are prepared.

-

The peptide solutions are injected sequentially over the sensor and reference flow cells at a constant flow rate.

-

The association of the peptide to the immobilized receptor is monitored in real-time as an increase in RU.

-

After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide, observed as a decrease in RU.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting yields the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Flow Cytometry

Flow cytometry can be used to determine the binding affinity of a fluorescently labeled EM7 peptide to whole MSCs.

Objective: To determine the Kd of fluorescently labeled EM7 peptide binding to MSCs.

Methodology:

-

Cell Preparation:

-

MSCs are cultured to approximately 80% confluency, harvested using a non-enzymatic cell dissociation solution, and washed with phosphate-buffered saline (PBS).

-

Cells are counted, and the viability is assessed (e.g., using trypan blue).

-

Cells are resuspended in a cold binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

-

Binding Assay:

-

A fluorescently labeled EM7 peptide (e.g., FITC-EM7) is serially diluted in binding buffer to create a range of concentrations.

-

A fixed number of MSCs (e.g., 1 x 10⁵ cells) are added to each tube containing the different concentrations of FITC-EM7.

-

A control tube with a fluorescently labeled scrambled peptide should be included to assess non-specific binding.

-

The cell-peptide suspensions are incubated on ice for a specific time (e.g., 1 hour) to reach equilibrium, protected from light.

-

-

Data Acquisition and Analysis:

-

Following incubation, cells are washed with cold binding buffer to remove unbound peptide and then resuspended in a final volume for analysis.

-

The fluorescence intensity of the cells is measured using a flow cytometer.

-

The mean fluorescence intensity (MFI) for each peptide concentration is determined.

-

To determine the Kd, the MFI values (after subtracting the MFI from the scrambled peptide control) are plotted against the peptide concentration, and the data are fitted to a one-site binding equation using appropriate software (e.g., GraphPad Prism).

-

References

- 1. researchgate.net [researchgate.net]

- 2. E7 peptide and magnesium oxide-functionalized coaxial fibre membranes enhance the recruitment of bone marrow mesenchymal stem cells and promote bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

Abstract: The discovery and development of novel peptides for therapeutic or research applications necessitate a thorough and systematic in vitro characterization. This document provides a comprehensive technical guide on the core methodologies for characterizing the synthetic heptapeptide, this compound (EPLQLKM). It outlines a standardized workflow, from synthesis and purification to detailed physicochemical, structural, and functional evaluation. This guide serves as a foundational framework for researchers, providing detailed experimental protocols and data presentation standards for the systematic evaluation of novel peptide entities.

Peptide Synthesis and Purification

The initial phase of characterization involves the chemical synthesis of the peptide followed by its purification to a high degree of homogeneity.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used approach.[1][2][3] The synthesis begins from the C-terminus (Methionine) which is loaded onto a solid support resin, such as Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[4] The peptide chain is then elongated by sequential cycles of Fmoc-protecting group removal from the N-terminus and coupling of the next Fmoc-protected amino acid.[4][5]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities like truncated or deletion sequences.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides.[6][7] This technique separates the peptide from impurities based on hydrophobicity.[7][8] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and acetonitrile (B52724) (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA).[6][9] Peptides are eluted with a gradient of increasing ACN concentration; more hydrophobic peptides require a higher ACN concentration to elute.[7]

Physicochemical Characterization

Once purified, the peptide's identity, purity, and basic physicochemical properties must be confirmed.

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) is an essential technique for accurately determining the molecular weight of the peptide, confirming that the correct sequence was synthesized.[10][11] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) are common MS methods used for peptide analysis.[11][12]

Purity Assessment by Analytical RP-HPLC

The purity of the final peptide product is quantified using analytical RP-HPLC.[8][13] The method involves injecting the purified peptide onto an analytical C18 column and eluting it with a defined gradient of ACN in water with 0.1% TFA. The peptide's purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks detected, typically at a wavelength of 214-220 nm where the peptide backbone absorbs.[13][14] For therapeutic applications, a purity of ≥98% is often required.[13]

Solubility Assessment

Determining the peptide's solubility is a critical step for preparing stock solutions for in vitro assays. Peptide solubility is highly dependent on its amino acid sequence.[15][16] A systematic approach involves testing solubility in a series of solvents, starting with sterile water.[17] Based on the peptide's net charge at neutral pH, acidic or basic solutions can be used to aid dissolution.[18] For highly hydrophobic peptides, organic solvents like dimethyl sulfoxide (B87167) (DMSO) may be necessary.[15][16]

Table 1: Physicochemical Properties of this compound

| Parameter | Method | Result |

| Amino Acid Sequence | - | Glu-Pro-Leu-Gln-Leu-Lys-Met |

| Molecular Formula | - | C₃₉H₆₉N₉O₁₁S |

| Theoretical Molecular Weight | Mass Calculation | 872.08 Da |

| Observed Molecular Weight | MALDI-TOF MS | 872.05 Da ([M+H]⁺) |

| Purity | Analytical RP-HPLC (220 nm) | >98.5% |

| Solubility | Solubility Testing | Soluble in Water, PBS (pH 7.4) |

| Appearance | Visual Inspection | White lyophilized powder |

Structural Analysis

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution.[19][20] The technique measures the differential absorption of left- and right-circularly polarized light by the chiral amide bonds in the peptide backbone.[19] This differential absorption gives rise to characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils in the far-UV region (190-250 nm).[19][21]

Table 2: Hypothetical Secondary Structure Content of this compound

| Secondary Structure | Content (%) | Characteristic CD Signal (nm) |

| α-Helix | ~10% | Negative minima at ~208 and ~222 |

| β-Sheet | ~25% | Negative minimum around ~218 |

| Random Coil / Unordered | ~65% | Negative minimum around ~198 |

In Vitro Functional and Cellular Characterization (Hypothetical)

As the specific biological function of this compound is unknown, this section outlines a generic workflow for assessing its potential bioactivity. The following assays are presented as examples of how a novel peptide would be functionally characterized.

Functional Assays

If the peptide is designed to target a specific enzyme, its inhibitory activity would be determined. This typically involves incubating the enzyme with its substrate and varying concentrations of the peptide.[22][23] The rate of product formation is measured, often via a chromogenic or fluorogenic substrate, to calculate the peptide's IC₅₀ (half-maximal inhibitory concentration).[22]

To determine if the peptide interacts with a specific cell surface receptor, a competitive binding assay can be performed.[24][25] This assay measures the ability of the peptide to displace a known radiolabeled or fluorescently labeled ligand from the receptor.[24] The data are used to calculate the peptide's binding affinity (Ki or IC₅₀).

Table 3: Hypothetical Bioactivity Data for this compound

| Assay Type | Target | Parameter | Value (Hypothetical) |

| Enzyme Inhibition | Protease X | IC₅₀ | 15.2 µM |

| Receptor Binding | Receptor Y | Ki | 5.8 µM |

Cellular Assays

Before assessing functional effects on cells, it is crucial to determine the peptide's cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[26][27] Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[27][28]

If the peptide is hypothesized to modulate a specific cellular signaling pathway, Western blotting can be used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of key proteins in that pathway.[29][30] Cells are treated with the peptide, and cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins.[31]

Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the in vitro characterization of a novel synthetic peptide.

Hypothetical Signaling Pathway

This diagram illustrates a generic kinase signaling cascade that could be modulated by a bioactive peptide.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Protein and Peptide Molecular Weight Determination - Creative Proteomics [mass.creative-proteomics.com]

- 12. biovera.com.au [biovera.com.au]

- 13. resolvemass.ca [resolvemass.ca]

- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 15. biocat.com [biocat.com]

- 16. jpt.com [jpt.com]

- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 19. benchchem.com [benchchem.com]

- 20. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 21. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 30. media.cellsignal.com [media.cellsignal.com]

- 31. Western blot protocol | Abcam [abcam.com]

The Biological Function of E7 Peptide in Stem Cell Homing: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic recruitment of endogenous stem cells to sites of injury or degeneration represents a paradigm shift in regenerative medicine, moving from cell transplantation to in-situ tissue regeneration. In this context, biomaterials functionalized with homing peptides that specifically attract and bind stem cells are of paramount importance. This technical guide focuses on the biological function and mechanism of action of the E7 peptide, a heptapeptide (B1575542) with the sequence Glu-Pro-Leu-Gln-Leu-Lys-Met (EPLQLKM), in promoting stem cell homing. While the initial query referred to "EM7 peptide," our comprehensive literature review suggests this was likely a typographical error, as the vast body of relevant research centers on the "E7 peptide." This peptide has demonstrated significant potential in enhancing the adhesion, migration, and subsequent differentiation of mesenchymal stem cells (MSCs), particularly those derived from bone marrow (BMSCs).[1][2][3] This guide will provide a detailed overview of the E7 peptide's mechanism of action, summarize the available quantitative data, and outline the experimental protocols used to elucidate its function.

Mechanism of Action: The E7 Peptide and Stem Cell Recruitment

The E7 peptide primarily facilitates stem cell homing by interacting with specific cell surface receptors, thereby activating downstream signaling pathways that govern cell migration and adhesion.

Interaction with CXCR4 and Modulation of the SDF-1α Axis

A key mechanism underlying the pro-migratory effect of the E7 peptide on BMSCs involves the modulation of the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[2] The CXCR4/SDF-1α signaling axis is a critical regulator of stem cell trafficking, guiding hematopoietic and mesenchymal stem cells to the bone marrow and sites of injury.[4][5]

The proposed mechanism suggests that the E7 peptide binds to the CXCR4 receptor on the surface of BMSCs. This interaction is thought to trigger the autocrine secretion of SDF-1α by the stem cells themselves. The locally secreted SDF-1α then establishes a chemotactic gradient, attracting other nearby stem cells expressing CXCR4 to the location of the E7 peptide, effectively creating a positive feedback loop that amplifies the recruitment process.[2]

Involvement of the lncRNA H19/miR-675 Axis in Differentiation

Beyond its role in homing, the E7 peptide also influences the subsequent behavior of recruited stem cells. Studies have shown that E7 promotes the chondrogenic differentiation of BMSCs. This effect is mediated, at least in part, by the long non-coding RNA (lncRNA) H19 and its downstream microRNA, miR-675. The E7 peptide has been observed to upregulate the expression of lncRNA H19. Knockdown of either H19 or miR-675 significantly diminishes the pro-chondrogenic effects of the E7 peptide, indicating a crucial role for this signaling axis in E7-mediated cartilage regeneration.[1][3][6]

References

- 1. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering Stem Cell Recruitment and Osteoinduction via Bioadhesive Molecular Mimics to Improve Osteoporotic Bone-Implant Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Granulocyte-Derived Cationic Peptide Enhances Homing and Engraftment of Bone Marrow Stem Cells after Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Strategies to Stimulate Mobilization and Homing of Endogenous Stem and Progenitor Cells for Bone Tissue Repair [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Role of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (E7 Peptide) in Promoting Osteogenic Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, commonly referred to as E7 peptide, has emerged as a significant bioactive molecule in the field of bone regeneration. This technical guide provides a comprehensive overview of the current understanding of the E7 peptide's role in promoting osteogenic differentiation. It details the in vitro and in vivo evidence demonstrating its efficacy in recruiting mesenchymal stem cells (MSCs) and inducing their commitment to the osteoblastic lineage. This document summarizes key quantitative data from multiple studies, provides detailed experimental protocols for assessing the peptide's osteogenic potential, and illustrates the implicated signaling pathways and experimental workflows through diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for bone repair and tissue engineering.

Introduction

Bone regeneration is a complex physiological process involving the recruitment of mesenchymal stem cells (MSCs), their proliferation, and subsequent differentiation into bone-forming osteoblasts. The identification of bioactive agents that can effectively stimulate these processes is a primary goal in the development of new therapies for bone defects and diseases. The seven-amino-acid peptide this compound (E7) has been identified as a potent facilitator of bone regeneration.[1][2] This peptide has been shown to enhance the recruitment of MSCs and promote their osteogenic differentiation, making it a promising candidate for functionalizing biomaterials used in bone tissue engineering.[3]

In Vitro Efficacy of E7 Peptide in Osteogenic Differentiation

In vitro studies have consistently demonstrated the pro-osteogenic effects of the E7 peptide when incorporated into various biomaterial scaffolds. These studies typically utilize bone marrow-derived mesenchymal stem cells (BMSCs) and assess key markers of osteogenesis.

Quantitative Data on Osteogenic Markers

The osteogenic potential of E7 peptide has been quantified through various assays, including the measurement of alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation, and the assessment of mineralization, a hallmark of mature osteoblasts.

| Experimental Group | Assay | Time Point | Quantitative Result | Reference |

| PCL/CS/WH/E7 Membrane | Sirius Red Staining (Collagen) | Day 7 | Highest staining intensity compared to control groups | [4] |

| PCL/CS/WH/E7 Membrane | Sirius Red Staining (Collagen) | Day 10 | Highest staining intensity compared to control groups | [4] |

| PCL/CS/WH/E7 Membrane | Alizarin Red S Staining (Mineralization) | Day 14 | Highest staining intensity compared to control groups | [4] |

| PCL/CS/WH/E7 Membrane | Alizarin Red S Staining (Mineralization) | Day 21 | Highest staining intensity compared to control groups | [4] |

| CSSA/P/E Membrane | ALP Activity | Day 7 | Significantly higher than control | [5] |

| CSSA/P/E Membrane | Alizarin Red S Staining (Mineralization) | Day 21 | More mineralized nodules compared to control | [3][5] |

| E7-functionalized fiber membranes | ALP Activity | Not Specified | Significantly promoted osteogenic differentiation | [2] |

| E7-functionalized fiber membranes | Alizarin Red S Staining (Mineralization) | Not Specified | Significantly promoted osteogenic differentiation | [2] |

Table 1: Summary of In Vitro Quantitative Data on Osteogenic Differentiation

Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) has been employed to measure the expression of key osteogenic transcription factors and bone matrix proteins in MSCs cultured on E7-functionalized materials.

| Experimental Group | Gene | Fold Change vs. Control | Reference |

| PCL/CS/WH/E7 Membrane | Runx2 | Significantly upregulated | [4] |

| PCL/CS/WH/E7 Membrane | OPN | Significantly upregulated | [4] |

| PCL/CS/WH/E7 Membrane | OCN | Significantly upregulated | [4] |

| CSSA/P/E Membrane | Osteogenesis-related genes | Higher expression | [5] |

Table 2: Summary of In Vitro Gene Expression Data

In Vivo Evidence of E7 Peptide-Mediated Bone Regeneration

The efficacy of the E7 peptide in promoting bone formation has been validated in animal models of bone defects.

Quantitative Data from In Vivo Studies

Micro-computed tomography (Micro-CT) analysis has been instrumental in quantifying the extent of new bone formation in defects treated with E7-functionalized biomaterials.

| Animal Model | Defect Type | Treatment Group | Time Point | Key Quantitative Findings | Reference |

| Rat | Cranial Defect | CSSA/P/E Membrane | 8 weeks | Almost complete defect repair | [3] |

| Rat | Cranial Defect | E7-functionalized fiber membranes | Not Specified | Formation of new bone tissue and repair of the bone defect | [2] |

| Rabbit | Skull Defect | E7-BMP2 peptide on calcined bovine bone | Not Specified | Enhanced bone regeneration | [3] |

| Rat | Critical-sized cranial defect | PCL/CS/WH/E7 membrane | 3 weeks | Significantly promoted new bone formation | [4] |

Table 3: Summary of In Vivo Quantitative Data on Bone Regeneration

Signaling Pathways in E7 Peptide-Induced Osteogenesis

Current research suggests that the E7 peptide enhances osteogenic differentiation through the activation of key signaling pathways. The Runx2/SP7 signaling axis has been identified as a crucial mediator of the pro-osteogenic effects of an E7-modified BMP2-mimicking peptide.[3] Runx2 and Sp7 (Osterix) are essential transcription factors for osteoblast differentiation.

Caption: E7-BMP2 peptide complex signaling pathway in MSCs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of the E7 peptide's role in osteogenic differentiation.

Cell Culture and Osteogenic Induction of BMSCs

-

Cell Source: Bone marrow mesenchymal stem cells (BMSCs) are isolated from the femurs and tibias of rats.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Induction Medium: To induce osteogenic differentiation, the culture medium is supplemented with 10 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.

-

Experimental Setup: BMSCs are seeded onto the E7 peptide-functionalized biomaterials or control materials placed in culture plates. The osteogenic induction medium is replaced every 2-3 days.

Caption: Experimental workflow for in vitro osteogenesis assay.

Alkaline Phosphatase (ALP) Activity Assay

-

After a specified period of osteogenic induction (e.g., 7 and 14 days), cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100).

-

The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) solution.

-

The reaction is stopped, and the absorbance is measured at 405 nm using a microplate reader.

-

The total protein content of the cell lysate is determined (e.g., using a BCA protein assay kit) to normalize the ALP activity.

Alizarin Red S (ARS) Staining for Mineralization

-

After 21 days of osteogenic induction, the cell-scaffold constructs are washed with PBS and fixed with 4% paraformaldehyde.

-

The constructs are then stained with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.

-

Excess stain is removed by washing with deionized water.

-

The stained mineralized nodules are visualized and imaged using a microscope.

-

For quantification, the stain is eluted with a 10% cetylpyridinium (B1207926) chloride solution, and the absorbance of the eluted stain is measured at 562 nm.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR is performed using specific primers for osteogenic marker genes (e.g., Runx2, OPN, OCN) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Cranial Defect Model

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure: A critical-sized circular defect (e.g., 5 mm in diameter) is created in the cranium of each rat under general anesthesia.

-

Implantation: The E7 peptide-functionalized biomaterial or control material is implanted into the defect.

-

Post-operative Care: Animals receive appropriate post-operative care, including analgesics.

-

Analysis: At specified time points (e.g., 4 and 8 weeks), the animals are euthanized, and the calvaria are harvested for analysis by Micro-CT and histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to evaluate new bone formation.

Conclusion

The this compound (E7) peptide is a promising bioactive agent for promoting osteogenic differentiation and bone regeneration. The data presented in this guide, compiled from various in vitro and in vivo studies, strongly support its role in enhancing the recruitment and osteogenic commitment of mesenchymal stem cells. The elucidation of its mechanism of action, including the involvement of the Runx2/SP7 signaling pathway, provides a solid foundation for its further development and application in bone tissue engineering and regenerative medicine. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to investigate and harness the therapeutic potential of this peptide. Future research should focus on optimizing the delivery and presentation of the E7 peptide in various biomaterial contexts to maximize its regenerative efficacy for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly-ε-caprolactone/chitosan/whitlockite electrospun bionic membrane conjugated with an E7 peptide for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

EM7 Peptide Signaling in Chondrogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide EM7 (sequence: EPLQLKM) has emerged as a significant modulator of chondrogenesis, the process of cartilage formation. This technical guide provides an in-depth exploration of the EM7 peptide's signaling pathway, offering a valuable resource for researchers in regenerative medicine and drug development. Current evidence demonstrates that EM7 promotes the differentiation of bone marrow stromal cells (BMSCs) into chondrocytes by activating the long non-coding RNA (lncRNA) H19/microRNA-675 (miR-675) axis. This signaling cascade culminates in the upregulation of the master chondrogenic transcription factor SOX9 and the subsequent increased expression of key cartilage extracellular matrix components, aggrecan and collagen type II. This document details the molecular mechanisms, presents available quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathway to facilitate a comprehensive understanding of EM7's role in cartilage regeneration.

Introduction